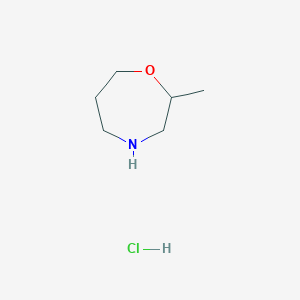
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine
Overview
Description
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine, also known as N-ethyl-4-piperidone (NPP), is an organic chemical compound that is widely used in scientific research. It is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical products. NPP is a white crystalline solid that is soluble in water and organic solvents.
Mechanism Of Action
The exact mechanism of action of NPP is not well understood. However, it is believed to act as a central nervous system (CNS) stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, concentration, and mood elevation.
Biochemical And Physiological Effects
NPP has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase locomotor activity, induce hyperthermia, and enhance cognitive function. NPP has also been shown to have analgesic and anticonvulsant properties.
Advantages And Limitations For Lab Experiments
NPP is a useful intermediate in the synthesis of various drugs and agrochemicals. It is relatively easy to synthesize and has a high yield. However, NPP is a controlled substance in some countries and requires a license to handle. It is also toxic and can cause skin irritation, respiratory problems, and other health issues if not handled properly.
Future Directions
There are many potential future directions for research involving NPP. One area of interest is the development of new drugs for the treatment of CNS disorders, such as depression, anxiety, and ADHD. Another area of interest is the synthesis of new agrochemicals with improved efficacy and safety. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of NPP.
Scientific Research Applications
NPP has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It is a key intermediate in the synthesis of various drugs, such as analgesics, antipsychotics, and antidepressants. NPP is also used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides.
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-5-10-13-8-3-11(4-9-13)14-6-1-2-7-14/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQINYNXZDMGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272914 | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine | |
CAS RN |
1067659-34-0 | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067659-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)

![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)

